Methylbenzethonium chloride

Descripción general

Descripción

- Su actividad antibacteriana de amplio espectro lo hace adecuado para estas aplicaciones, apuntando eficazmente a bacterias, virus y hongos.

- Además, funciona como conservante en formulaciones cosméticas y farmacéuticas, previniendo el crecimiento microbiano .

Cloruro de metilbencetonio: ) sirve como conservante y desinfectante en varios productos de cuidado personal y de salud.

Métodos De Preparación

Rutas de Síntesis: El cloruro de metilbencetonio se puede sintetizar a través de reacciones de cuaternización que involucran cloruro de bencilo y N,N-dimetiletanolamina.

Condiciones de Reacción: La reacción generalmente ocurre en un solvente orgánico (como etanol o metanol) con la adición de una base (por ejemplo, hidróxido de sodio).

Producción Industrial: Si bien los métodos industriales específicos no están ampliamente documentados, la síntesis a escala de laboratorio proporciona información sobre su preparación.

Análisis De Reacciones Químicas

Reactividad: El cloruro de metilbencetonio experimenta diversas reacciones, incluyendo

Reactivos y Condiciones Comunes: Cloruro de bencilo, N,N-dimetiletanolamina y solventes orgánicos.

Productos Principales: El producto principal es el propio cloruro de metilbencetonio.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Cosmetic and Pharmaceutical Use

MBCl is primarily utilized in cosmetics and pharmaceuticals due to its antimicrobial properties. It acts as a cationic surfactant and is effective against a wide range of bacteria and fungi. Its efficacy has been documented in several studies:

- Bacteriological Studies : MBCl has been shown to effectively combat urea-splitting organisms responsible for diaper rash (ammonia dermatitis). In clinical studies, it was applied as a dusting powder and ointment, demonstrating significant antibacterial activity against these pathogens .

- Toxicology Assessments : The National Toxicology Program has studied MBCl for its safety in topical applications, highlighting its widespread use and potential risks associated with long-term exposure .

Antileishmanial Activity

In Vitro Studies

Recent research has demonstrated that MBCl exhibits potent antileishmanial activity against Leishmania major. In vitro studies indicated that:

- MBCl significantly reduced the growth of both promastigotes and amastigotes with concentrations as low as 0.1 to 2.5 µg/ml. At 2 µg/ml, it achieved nearly 100% mortality of promastigotes within four days .

- Electron microscopy revealed structural damage to the mitochondria of treated parasites, indicating a mechanism of action that disrupts cellular integrity .

Anticancer Properties

Research Findings

MBCl has emerged as a promising candidate in cancer research:

- Lung Cancer Treatment : A study highlighted MBCl's ability to induce apoptosis and inhibit the proliferation of lung cancer cells. It was found to enhance the sensitivity of these cells to gefitinib, a standard treatment for certain lung cancers . The compound was shown to suppress tumor growth in xenograft models without significant toxicity to vital organs .

- Head and Neck Cancer : Another investigation identified MBCl as a novel compound with specific efficacy against head and neck cancer cells, inducing apoptosis through mitochondrial pathways .

Wound Care Applications

Clinical Case Studies

MBCl has been incorporated into advanced wound care products:

- A prospective observational study evaluated the efficacy of hydrofiber dressings containing ionic silver and MBCl on hard-to-heal wounds. Results indicated significant reductions in infection levels and improved wound healing outcomes over three months .

- Patients with various wound types showed marked improvement, with many achieving complete closure within specified timeframes depending on the type of wound .

Mecanismo De Acción

Objetivos: El cloruro de metilbencetonio probablemente interactúa con las membranas celulares debido a su naturaleza anfipática.

Vías: Interfiere con la integridad de la membrana, lo que lleva a la muerte celular.

Investigación Adicional: Se necesitan estudios detallados para dilucidar los objetivos moleculares y vías específicas.

Comparación Con Compuestos Similares

Unicidad: Las características únicas del cloruro de metilbencetonio incluyen su amplio espectro antibacteriano y su uso como conservante.

Compuestos Similares: Si bien no se mencionan análogos directos, otros compuestos de amonio cuaternario comparten algunas propiedades.

Actividad Biológica

Methylbenzethonium chloride, a synthetic quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is a cationic surfactant known for its ability to disrupt lipid bilayers in microbial membranes. This disruption leads to cell lysis and death, making it effective against a variety of pathogens, including bacteria, fungi, and viruses. The proposed mechanism involves the compound's positively charged nitrogen interacting with the negatively charged phospholipid membranes of microorganisms, resulting in membrane destabilization and cytoplasmic leakage .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound exhibits significant antimicrobial properties. It has been shown to effectively kill various bacteria, fungi, and viruses at concentrations typically used in clinical settings. For instance:

- Bacterial Activity : In studies, this compound demonstrated a dose-dependent reduction in viable bacterial counts. At 10 µg/mL, it caused a 10.6% death rate in human articular chondrocytes, escalating to over 99% at higher concentrations (20-200 µg/mL) .

- Fungal Activity : The compound has also been effective against fungal pathogens, highlighting its potential use in treating fungal infections.

Anticancer Properties

Recent research has identified this compound as a promising candidate for cancer therapy. A high-throughput screening study revealed its significant anticancer activity against various cancer cell lines:

| Cell Line | ED50 (μmol/L) |

|---|---|

| FaDu (Hypopharyngeal Squamous) | 3.8 |

| C666-1 (Nasopharyngeal Cancer) | 5.3 |

| NIH 3T3 (Mouse Fibroblast) | 42.2 |

| GM05757 (Human Fibroblast) | 17.0 |

The compound induced apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential loss and increased cytosolic calcium levels, leading to the activation of caspases involved in programmed cell death .

Case Studies

- Leishmaniasis Treatment : In a randomized controlled trial conducted in Guatemala, this compound ointment was evaluated for its efficacy against American cutaneous leishmaniasis. The results indicated that the treatment significantly improved cure rates compared to placebo .

- Stem Cell Research : this compound has been utilized in studies investigating stem cell death-inducing small molecules, showcasing its potential role in regenerative medicine and cancer research .

Safety and Toxicity

While this compound is effective as an antimicrobial and anticancer agent, safety profiles must be considered:

- Toxicity : Acute toxicity studies indicate an LD50 of 295 mg/kg in rats. High concentrations can lead to severe gastrointestinal damage and systemic toxicity .

- Absorption : Percutaneous absorption is considered clinically insignificant; however, caution is advised regarding oral ingestion due to potential fatal outcomes at high doses .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying methylbenzethonium chloride in environmental or biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 275 nm is widely used. Sample preparation involves hydrolysis, liquid-liquid extraction (e.g., dichloromethane), and filtration. A standard curve with a detection limit of 0.003 µg/mL ensures accuracy .

- Critical Considerations : Include blank samples to account for matrix interference and validate recovery rates (e.g., 85–110%) across different sample types (e.g., water, soil) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Key Findings : The compound is stable within pH 4.8–7.0. Outside this range, hydrolysis or precipitation may occur, altering bioavailability. Buffered solutions are recommended for long-term storage .

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic pH monitoring and HPLC quantification .

Q. What safety thresholds should be observed for dermal exposure in preclinical studies?

- Data from Human Trials : A 0.5% concentration under occluded conditions (e.g., patches) showed minimal irritation (cumulative irritation index: 5.50–8.19/84). For in vivo models, concentrations ≤0.5% are advised to avoid sensitization .

Advanced Research Questions

Q. How do synthesis-derived impurities (e.g., benzaldehyde, sodium chloride) impact the antimicrobial efficacy of this compound?

- Evidence of Contradiction : Impurities like benzyl alcohol may reduce surface activity by competing at microbial membranes, while sodium chloride can enhance solubility but reduce critical micelle concentration .

- Methodological Approach : Compare HPLC-purified vs. commercial-grade samples in time-kill assays (e.g., against S. aureus and E. coli) to quantify efficacy differences .

Q. What explains the discrepancy in reported antimicrobial spectra, particularly against Gram-negative bacteria?

- Critical Analysis : Early studies claimed broad-spectrum activity, but later reviews noted limited efficacy against Pseudomonas aeruginosa due to efflux pumps and biofilm formation. Methodological variations (e.g., broth dilution vs. biofilm models) contribute to contradictions .

- Resolution Strategy : Standardize testing per CLSI guidelines and include chelating agents (e.g., EDTA) to disrupt outer membrane integrity .

Q. How can researchers optimize synthetic routes to improve yield and purity while avoiding proprietary constraints?

- Synthesis Insights : Although proprietary, known steps include quaternizing tertiary amines with benzyl chloride (60–80°C, excess amine) followed by HCl neutralization. Alternative solvents (e.g., ethylene glycol monomethyl ether) may reduce side reactions .

- Innovative Approaches : Explore green chemistry methods, such as microwave-assisted synthesis, to enhance reaction efficiency and reduce benzyl chloride residuals .

Propiedades

IUPAC Name |

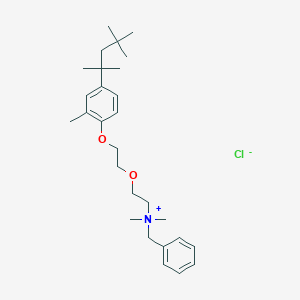

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 | |

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.